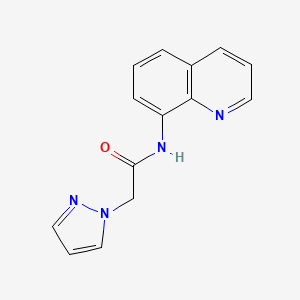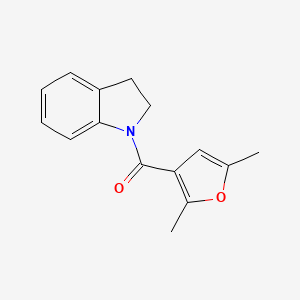
2-pyrazol-1-yl-N-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyrazol-1-yl-N-quinolin-8-ylacetamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of drug discovery. It is a heterocyclic compound that contains both pyrazole and quinoline moieties. This compound has been investigated for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-pyrazol-1-yl-N-quinolin-8-ylacetamide is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis through the activation of caspase-3 and caspase-9. It may also inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-pyrazol-1-yl-N-quinolin-8-ylacetamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the NF-κB signaling pathway. It has also been shown to have low toxicity in animal models, suggesting that it may be a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-pyrazol-1-yl-N-quinolin-8-ylacetamide in lab experiments is its potential as a drug candidate for the treatment of cancer and inflammation. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are a number of future directions for research on 2-pyrazol-1-yl-N-quinolin-8-ylacetamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another potential area of research is the investigation of its potential as a drug candidate for the treatment of other diseases, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-pyrazol-1-yl-N-quinolin-8-ylacetamide involves the condensation of 2-pyrazol-1-yl-acetic acid with 8-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-pyrazol-1-yl-N-quinolin-8-ylacetamide has been investigated for its potential applications in the field of drug discovery. It has shown promising results as an inhibitor of cancer cell growth, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Propiedades
IUPAC Name |
2-pyrazol-1-yl-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-13(10-18-9-3-8-16-18)17-12-6-1-4-11-5-2-7-15-14(11)12/h1-9H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJHOGHPPAIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CN3C=CC=N3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-quinolin-8-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)











